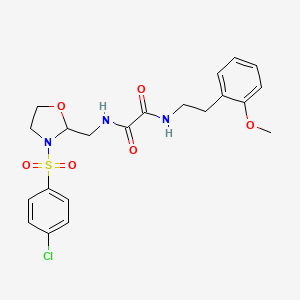
N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is a useful research compound. Its molecular formula is C21H24ClN3O6S and its molecular weight is 481.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₆H₂₃ClN₄O₅S
- Molecular Weight : 418.9 g/mol
- CAS Number : 874804-48-5
The structural features include an oxazolidine ring, a sulfonyl group, and a methoxyphenethyl moiety, which contribute to its biological activity. The presence of the 4-chlorophenyl group is particularly significant as it may enhance the compound's interaction with biological targets.
Antibacterial Activity
Research has shown that compounds with similar structural motifs exhibit varying degrees of antibacterial activity. In studies evaluating related sulfonamide derivatives, moderate to strong antibacterial activity was observed against Salmonella typhi and Bacillus subtilis, while weaker effects were noted against other strains . Given the structural similarities, it is plausible that this compound may also display significant antibacterial properties.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. Compounds containing the oxazolidine and sulfonamide functionalities have been linked to strong inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease . The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's, where reducing acetylcholine breakdown can enhance cognitive function.
The biological activity of this compound can be attributed to several mechanisms:
- Binding Interactions : Docking studies indicate that the compound may interact favorably with amino acid residues in target proteins, influencing their function .
- Enzyme Interaction : The sulfonamide group is known for its ability to mimic p-amino benzoic acid (PABA), thereby inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth .
- Cell Cycle Modulation : Similar compounds have been shown to affect cell cycle progression, particularly blocking the G2/M phase in cancer cell lines, suggesting potential antitumor activity .
Research Findings and Case Studies
A variety of studies have evaluated the biological activity of related compounds:
| Study | Findings |
|---|---|
| Study 1 | Evaluated antibacterial and enzyme inhibitory activities; moderate to strong antibacterial effects noted. |
| Study 2 | Investigated cytocidal effects on tumor cell lines; identified G2/M phase block in cell cycle. |
| Study 3 | Provided structural analysis and potential applications in medicinal chemistry. |
Propriétés
IUPAC Name |
N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O6S/c1-30-18-5-3-2-4-15(18)10-11-23-20(26)21(27)24-14-19-25(12-13-31-19)32(28,29)17-8-6-16(22)7-9-17/h2-9,19H,10-14H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBKGLPIYJIXDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














